Dienestrol-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18O2 |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

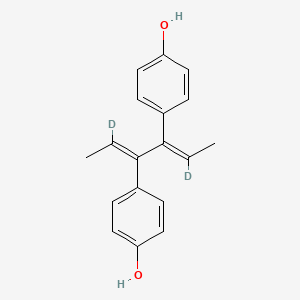

4-[(2E,4E)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |

InChI |

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+/i3D,4D |

InChI Key |

NFDFQCUYFHCNBW-IIHYDLBGSA-N |

Isomeric SMILES |

[2H]/C(=C(\C(=C(\C)/[2H])\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O)/C |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Dienestrol-d2: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol-d2 is a deuterated form of Dienestrol, a synthetic, non-steroidal estrogen. As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Dienestrol in biological matrices. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, with comparative data for Dienestrol where information on the deuterated form is limited. This document is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. For comparative purposes, the properties of the non-deuterated Dienestrol are also provided. It is important to note the difference in melting points, which is attributed to the different isomeric forms of the compounds presented.

| Property | This compound (Z,Z-isomer) | Dienestrol (presumed E,E-isomer) |

| Molecular Formula | C₁₈H₁₆D₂O₂ | C₁₈H₁₈O₂[1] |

| Molecular Weight | 268.35 g/mol | 266.33 g/mol [1] |

| CAS Number | 1346606-45-8 | 84-17-3[1] |

| Appearance | White to Pale Orange Solid | Colorless or white, needle-like crystals or a white, crystalline powder. |

| Melting Point | 183 °C[2] | 227-234 °C[1][3][4] |

| Solubility | Data not available. Expected to be similar to Dienestrol. | Practically insoluble in water; soluble in alcohol, methanol, ether, acetone, and propylene glycol; soluble in chloroform and aqueous solutions of alkali hydroxides. Soluble in vegetable oils upon warming. |

| pKa | Data not available. Expected to be similar to Dienestrol. | Data not available. |

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound.

Recommended Storage: this compound should be stored at 2-8°C in a refrigerator.

Light Sensitivity: The parent compound, Dienestrol, is known to be sensitive to light. Therefore, it is recommended to protect this compound from light to prevent potential degradation.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6] A general protocol to assess the stability of this compound would involve subjecting it to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for a specified period.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat at a temperature above its recommended storage temperature (e.g., 80°C) for a specified period.

-

Photodegradation: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, as described below.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the main component and any degradation products.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.

Stability-Indicating HPLC Method

A high-performance liquid chromatography (HPLC) method is the standard for analyzing Dienestrol and its related compounds. While a specific method for this compound is not published, a method for Dienestrol can be adapted.

Instrumentation:

-

HPLC system with a UV or PDA detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used for the separation of estrogens.

Detection: UV detection at a wavelength of approximately 230 nm.

Procedure:

-

Prepare standard solutions of this compound and the samples from the forced degradation study.

-

Inject the samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Signaling Pathway

Dienestrol, and by extension this compound, exerts its biological effects by acting as an agonist of the estrogen receptors (ERα and ERβ). The binding of Dienestrol to these receptors initiates a cascade of molecular events that ultimately lead to changes in gene expression.

References

- 1. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Z,Z-Dienestrol-d2 | 1346606-45-8 | WDC60645 | Biosynth [biosynth.com]

- 3. Buy Dienestrol | 84-17-3 | >98% [smolecule.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

Technical Guide: Application of Dienestrol-d2 in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary application of Dienestrol-d2 in a laboratory setting, focusing on its role as an internal standard for the quantitative analysis of Dienestrol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

This compound is a stable isotope-labeled form of Dienestrol, a synthetic nonsteroidal estrogen. In this compound, two hydrogen atoms in the Dienestrol molecule have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Dienestrol in its behavior during sample preparation and chromatographic separation, yet it is distinguishable by its higher mass in a mass spectrometer. This unique property makes this compound an ideal internal standard for the accurate and precise quantification of Dienestrol in complex biological and environmental matrices.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample extraction, analyte recovery, matrix effects, and instrument response, thereby significantly improving the reliability and accuracy of the analytical method.

Core Application: Internal Standard in Quantitative Mass Spectrometry

The principal use of this compound in laboratory research is as an internal standard for the quantification of Dienestrol by LC-MS/MS. This technique is widely employed in pharmaceutical research, clinical diagnostics, and environmental monitoring to measure the concentration of Dienestrol in various samples such as plasma, urine, tissue homogenates, and water.

The workflow for such an analysis involves adding a known amount of this compound to all samples, including calibration standards, quality control samples, and the unknown samples to be tested. The samples are then subjected to a preparation procedure to extract and purify the analyte and the internal standard. Following preparation, the extracts are analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both Dienestrol and this compound. The ratio of the peak area of Dienestrol to the peak area of this compound is then used to construct a calibration curve and to determine the concentration of Dienestrol in the unknown samples.

Quantitative Data for LC-MS/MS Analysis

The following table summarizes the typical mass spectrometry parameters for the analysis of Dienestrol and the inferred parameters for this compound. These values are essential for setting up an LC-MS/MS instrument for a quantitative assay.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Dienestrol | 265.1 | 133.1 | Negative |

| This compound | 267.1 | 135.1 | Negative |

Note: The specific precursor and product ions may vary depending on the instrument and optimization parameters.

Detailed Experimental Protocol: Quantification of Dienestrol in a Biological Matrix using this compound as an Internal Standard

This section provides a representative protocol for the quantification of Dienestrol in a biological matrix (e.g., plasma) using this compound as an internal standard.

4.1. Materials and Reagents

-

Dienestrol analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

4.2. Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dienestrol and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Dienestrol by serially diluting the stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting its stock solution with a 50:50 mixture of methanol and water.

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate amount of Dienestrol working standard solutions and a constant amount of the this compound internal standard working solution into the blank biological matrix.

4.3. Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Dienestrol from matrix components (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in negative mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the transitions specified in the table in Section 3.

-

Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

-

4.5. Data Analysis

-

Integrate the peak areas for both Dienestrol and this compound for each sample.

-

Calculate the peak area ratio (Dienestrol peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

-

Determine the concentration of Dienestrol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Dienestrol quantification using this compound as an internal standard.

Signaling Pathway Context (Hypothetical)

While this compound is used for analytical purposes and does not directly participate in signaling pathways, it is used to measure Dienestrol, which acts as an estrogen receptor agonist. The following diagram illustrates the general signaling pathway of estrogens.

Caption: General signaling pathway of estrogen receptor agonists like Dienestrol.

The Biological Effects of Dienestrol-d2 in Cell Culture: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dienestrol-d2, the deuterated analog of the synthetic estrogen Dienestrol, is predominantly utilized in scientific research as an analytical standard for mass spectrometry-based quantification of Dienestrol. A comprehensive review of published scientific literature reveals a significant lack of data on the specific biological effects of this compound in cell culture systems. Its primary application lies in its utility as a stable internal standard for analytical and pharmacokinetic studies of Dienestrol, owing to its identical chemical properties but distinct mass.

This document serves to clarify the current state of knowledge regarding this compound and to provide context for its typical use. While detailed experimental data on the cellular effects of this compound are not available, this guide will briefly cover the known biological actions of its non-deuterated counterpart, Dienestrol, to offer a foundational understanding of its potential, albeit uninvestigated, activities.

This compound: An Analytical Tool, Not a Biological Effector of Study

Deuterium-labeled compounds like this compound are invaluable tools in analytical chemistry. The substitution of hydrogen with deuterium atoms results in a molecule with a higher molecular weight, which can be easily distinguished from the non-labeled compound by a mass spectrometer. However, the biological activity of deuterated and non-deuterated compounds is generally considered to be identical, as the substitution has a negligible effect on the molecule's shape and its ability to interact with biological targets such as receptors.

Current scientific literature, including datasheets from suppliers of chemical standards, consistently categorizes this compound as a reference material for analytical purposes[1]. There are no published studies detailing investigations into its specific effects on cell proliferation, signaling pathways, or gene expression in cell culture.

It is crucial to distinguish this compound from other compounds that may be abbreviated as "D2" in the literature. For instance, a peptidomimetic compound designated "D2" has been shown to inhibit prostate cancer cell growth by targeting androgen receptor-coregulator interactions[2]. This "D2" is a distinct chemical entity and is not this compound.

The Biological Profile of Dienestrol: An Estrogen Receptor Agonist

To provide a relevant biological context, this section summarizes the known effects of the non-deuterated form, Dienestrol. As a synthetic, non-steroidal estrogen, Dienestrol's primary mechanism of action is through its binding to and activation of estrogen receptors (ERs), primarily ERα and ERβ[3][4][5][6][7].

Mechanism of Action and Signaling Pathways

Upon entering a target cell, Dienestrol binds to estrogen receptors located in the cytoplasm and/or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. The activated receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription[3][4]. This can lead to a wide range of cellular responses, including cell proliferation, differentiation, and apoptosis, depending on the cell type and context[8].

It has been reported that Dienestrol has a high binding affinity for ERα, potentially twice as great as that of estradiol[5]. The activation of estrogen receptors can trigger a cascade of downstream signaling events.

Signaling Pathway of Estrogen Receptor Activation

References

- 1. rivm.nl [rivm.nl]

- 2. researchgate.net [researchgate.net]

- 3. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dienestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Dienestrol-d2 as a Xenoestrogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol (C18H18O2) is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1] It has been used therapeutically for menopausal symptoms and atrophic vaginitis.[2] However, due to its ability to mimic the effects of endogenous estrogen, it is also classified as a xenoestrogen, an exogenous substance that can interfere with the endocrine system.[1] Dienestrol-d2 is the deuterated form of Dienestrol, meaning two of its hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), where it is used as an internal standard for the accurate quantification of Dienestrol in various matrices.[3][4] From a biological and toxicological perspective, the xenoestrogenic activity of this compound is considered identical to that of Dienestrol. This guide provides a comprehensive technical overview of Dienestrol as a xenoestrogen, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Chemical and Physical Properties

Dienestrol is an olefinic compound, specifically hexa-2,4-diene substituted by 4-hydroxyphenyl groups at positions 3 and 4.[1]

| Property | Value | Source |

| Molecular Formula | C18H18O2 | [1] |

| Molecular Weight | 266.3 g/mol | [1] |

| CAS Number | 84-17-3 | [1] |

| Appearance | Minute needles from dilute alcohol | [1] |

| Solubility | Freely soluble in alcohol, methanol, ether, acetone, propylene glycol; soluble in chloroform and aqueous solutions of alkali hydroxides; practically insoluble in water and dilute acids. | [1] |

Mechanism of Action as a Xenoestrogen

Dienestrol exerts its estrogenic effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[2] As a xenoestrogen, it mimics the action of the natural hormone 17β-estradiol.

Genomic Signaling Pathway

The classical and most well-understood mechanism of action for estrogens and xenoestrogens is the genomic pathway, which involves the regulation of gene expression.

-

Receptor Binding: Dienestrol, being lipophilic, passively diffuses across the cell membrane and into the nucleus, where it binds to estrogen receptors.[2]

-

Conformational Change and Dimerization: Upon ligand binding, the estrogen receptor undergoes a conformational change, leading to its dimerization.[2]

-

DNA Binding and Gene Transcription: The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2] This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[2]

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, estrogens and xenoestrogens can elicit rapid, non-genomic effects that do not directly involve gene transcription. These pathways are initiated by membrane-associated estrogen receptors (mERs).

PI3K/Akt Pathway:

Estrogens have been shown to rapidly activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][6][7] This activation can occur through both ER-dependent and independent mechanisms and plays a role in cell survival and proliferation.[6]

MAPK/ERK Pathway:

Estrogens can also stimulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[8][9] This signaling cascade is crucial for cell proliferation, differentiation, and survival.

Prolactin Secretion Pathway:

Estrogens are known to stimulate the secretion of prolactin from the anterior pituitary gland.[10][11] This can occur through both direct actions on pituitary cells and indirect effects via the hypothalamus.[12][13]

Quantitative Data on Xenoestrogenic Activity

The estrogenic potency of Dienestrol has been quantified in various in vitro and in vivo assays.

| Assay Type | Endpoint | Organism/Cell Line | Result | Source |

| Receptor Binding Assay | Relative Binding Affinity (RBA) vs. Estradiol (100) | Mouse Uterine Cytosol | Z,Z-Dienestrol: 0.3 | [14] |

| Receptor Binding Assay | Relative Affinity vs. Estradiol | Human ERα | ~223% | [15] |

| Receptor Binding Assay | IC50 | Not Specified | 2.40 x 10⁻⁹ M | [16] |

| Reporter Gene Assay | Fold Induction of CAT Activity | COS-1 cells (with ER) | Z,Z-Dienestrol: 2-fold | [14] |

| Cell Proliferation Assay (E-Screen) | Proliferative Effect | MCF-7 cells | Estrogenic | [17][18] |

| Uterotrophic Bioassay | Uterine Weight Increase | Immature Rats | Estrogenic | [19][20][21][22] |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor.[23][24]

Workflow:

Detailed Steps:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[23] The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[23]

-

Incubation: A constant amount of [³H]-E2 and uterine cytosol are incubated with increasing concentrations of unlabeled Dienestrol.[23]

-

Separation: The receptor-bound [³H]-E2 is separated from the free [³H]-E2 using a method like hydroxylapatite (HAP) adsorption.[23]

-

Measurement: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-E2 against the concentration of Dienestrol. The IC50 value is determined from this curve.[23]

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.[17][18][25][26]

Workflow:

Detailed Steps:

-

Cell Culture: MCF-7 cells are maintained in a suitable culture medium. Before the assay, cells are typically cultured in a medium without phenol red and with charcoal-stripped serum to remove any estrogenic compounds.[25]

-

Seeding: Cells are seeded into 96-well plates at a specific density.[27]

-

Treatment: After allowing the cells to attach, they are treated with a range of concentrations of Dienestrol. A positive control (e.g., 17β-estradiol) and a negative control (vehicle) are included.[18]

-

Incubation: The plates are incubated for a period of time, typically 6 days, to allow for cell proliferation.[18]

-

Measurement of Proliferation: Cell proliferation is quantified using methods such as the MTT assay, SRB assay, or by direct cell counting.[27]

-

Data Analysis: A dose-response curve is constructed, and the EC50 value, representing the concentration that produces 50% of the maximum proliferative response, is calculated.

Uterotrophic Bioassay

This in vivo assay assesses the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[19][20][21][22][28]

Workflow:

Detailed Steps:

-

Animal Model: Immature female rats (around 21 days old) or adult ovariectomized rats are used.[20]

-

Administration: Dienestrol is administered daily for three consecutive days, typically by oral gavage or subcutaneous injection.[20]

-

Necropsy: On the day after the final dose, the animals are euthanized.[20]

-

Uterine Weight Measurement: The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (both wet and blotted to remove luminal fluid).[19]

-

Data Analysis: The uterine weights of the Dienestrol-treated groups are compared to those of the vehicle control group to determine if there is a statistically significant increase.

Conclusion

Dienestrol is a potent synthetic xenoestrogen that primarily acts through the classical genomic pathway by binding to and activating estrogen receptors, leading to the modulation of gene expression. Additionally, it can trigger rapid, non-genomic signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. Its estrogenic activity has been confirmed and quantified through a variety of in vitro and in vivo assays. This compound, as a deuterated analog, serves as an essential analytical tool for the precise measurement of Dienestrol exposure, while exhibiting the same biological activities. A thorough understanding of the mechanisms of action and biological effects of Dienestrol is crucial for assessing its potential risks to human health and the environment. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dienestrol and other potential xenoestrogens.

References

- 1. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. agilent.com [agilent.com]

- 4. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of PI3K/Akt pathway mediated by estrogen receptors accounts for estrone-induced vascular activation of cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen rapidly activates the PI3K/AKT pathway and hypoxia-inducible factor 1 and induces vascular endothelial growth factor A expression in luminal epithelial cells of the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the MEK/ERK Pathway Mediates the Inhibitory Effects of Silvestrol on Nasopharyngeal Carcinoma Cells via RAP1A, HK2, and GADD45A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the MEK/ERK Pathway Mediates the Inhibitory Effects of Silvestrol on Nasopharyngeal Carcinoma Cells via RAP1A, HK2, and GADD45A [imrpress.com]

- 10. Onset of oestrogen-induced prolactin secretion and DNA synthesis by the rat pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of catechol estrogens on prolactin secretion in the rat: lack of correlation with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]

- 14. Estrogen-dependent gene regulation by an oxidative metabolite of diethylstilbestrol, diethylstilbestrol-4',4"-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. epa.gov [epa.gov]

- 17. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 18. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 19. pharmatest.com [pharmatest.com]

- 20. urosphere.com [urosphere.com]

- 21. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 25. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Limitations of the mcf-7 cell proliferation assay for detecting xenobiotic oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Dienestrol-d2: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for Dienestrol-d2. This compound is the deuterated form of Dienestrol, a synthetic, non-steroidal estrogen. It is classified as a known or suspected carcinogen and a suspected reproductive toxin.[1][2][3] This document is intended for professionals in research and drug development who may handle this compound.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for understanding its behavior and potential hazards.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1346606-45-8 | [4] |

| Molecular Formula | C18H16D2O2 | [4] |

| Molecular Weight | 268.3466 g/mol | [4] |

| Appearance | White to off-white solid | Assumed from Dienestrol |

| Solubility | Practically insoluble in water and dilute acids. Freely soluble in alcohol, methanol, ether, acetone, and propylene glycol. Soluble in chloroform and aqueous solutions of alkali hydroxides. | [5] |

Table 2: Hazard Identification and Classification

| Hazard Class | Classification | Source |

| Carcinogenicity | May cause cancer (Category 1A/1B) | [2][3] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | [2] |

| Mutagenicity | Mutagenic for mammalian somatic cells | [1] |

Mechanism of Action and Signaling Pathway

This compound, like its non-deuterated counterpart, is a synthetic, non-steroidal estrogen that functions as an estrogen receptor (ER) agonist.[5][6] Its biological effects are mediated through its interaction with estrogen receptors, primarily ERα and ERβ.

The mechanism of action involves the following steps:

-

Cellular Entry: this compound, being lipophilic, passively diffuses across the cell membrane into target cells.[5]

-

Receptor Binding: Inside the cell, it binds to estrogen receptors located in the cytoplasm or nucleus.[5]

-

Conformational Change and Dimerization: Upon binding, the receptor undergoes a conformational change, leading to its dimerization.

-

Nuclear Translocation: The activated receptor-ligand complex translocates to the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Regulation of Gene Expression: This binding modulates the transcription of these genes, leading to the synthesis of specific proteins that produce the physiological effects of estrogens.[5]

Caption: Estrogen Receptor Signaling Pathway for this compound.

Experimental Protocols for Safety Assessment

The classification of this compound as a carcinogen and reproductive toxin is based on data from its non-deuterated form, Dienestrol, and other synthetic estrogens. The following are general experimental protocols used to determine such classifications.

Carcinogenicity Studies

Carcinogenicity is typically assessed through long-term in vivo studies in animal models.

-

Objective: To determine the potential of a substance to cause cancer.

-

Methodology:

-

Animal Model: Typically conducted in two rodent species (e.g., rats and mice).

-

Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 2 years). Routes of administration can include oral (in feed or by gavage), dermal, or inhalation, depending on the expected route of human exposure.

-

Dose Groups: At least three dose levels (low, medium, and high) and a control group are used. The high dose is typically the maximum tolerated dose (MTD).

-

Endpoint Analysis: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined microscopically for the presence of tumors. Statistical analysis is used to determine if there is a significant increase in tumor incidence in the treated groups compared to the control group.

-

Reproductive Toxicity Studies

Reproductive toxicity is evaluated using a series of studies that cover all phases of the reproductive cycle. The "three-segment" design is a common approach.

-

Objective: To assess the potential adverse effects of a substance on sexual function, fertility, and development.

-

Methodology:

-

Segment I (Fertility and Early Embryonic Development): The substance is administered to male and female animals before and during mating and to females during early pregnancy. Evaluates effects on gametes, fertilization, and implantation.

-

Segment II (Embryo-Fetal Development): The substance is administered to pregnant females during the period of organogenesis. Evaluates the potential to cause birth defects (teratogenicity).

-

Segment III (Prenatal and Postnatal Development): The substance is administered to pregnant females from the end of organogenesis through lactation. Evaluates effects on late fetal development, birth, and postnatal growth and development of the offspring.

-

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as appropriate. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. |

General Handling Procedures:

-

Work in a designated area, preferably in a chemical fume hood.[1]

-

Avoid generating dust.[1]

-

Ground all equipment containing the material to prevent static discharge.[1]

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.[1]

Caption: General workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Table 4: First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |

Spill Response:

-

Small Spills: Carefully scoop up the spilled solid, trying to minimize dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Large Spills: Evacuate the area. Prevent the spread of the spill. Contact your institution's environmental health and safety department for assistance with cleanup.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Collect all waste in a clearly labeled, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this compound down the drain or in the regular trash.

Conclusion

This compound is a hazardous compound that requires careful handling to minimize exposure and risk. Researchers and other professionals must be fully aware of its carcinogenic and reproductive toxicity hazards. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and proper engineering controls, is essential for maintaining a safe working environment. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using for the most up-to-date information.

References

- 1. In Vitro Reproductive Toxicity Study - Creative Biolabs [creative-biolabs.com]

- 2. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dinestrol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Test systems to identify reproductive toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. fda.gov [fda.gov]

A Technical Guide to the Solubility of Dienestrol-d2 in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility of Dienestrol-d2, a deuterated analog of the synthetic non-steroidal estrogen, Dienestrol. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences. Given the limited direct data on this compound, this document primarily leverages data from its non-deuterated counterpart, Dienestrol, as the isotopic substitution is not expected to significantly alter its solubility properties in common organic solvents.

Core Compound Information

-

Compound Name: this compound

-

CAS Number: 1346606-45-8[1]

-

Molecular Formula: C₁₈H₁₆D₂O₂[1]

-

Molecular Weight: 268.35 g/mol [1]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Dienestrol in various common laboratory solvents. It is important to note the variability in reported values, which may be attributed to different experimental conditions such as temperature, purity of the compound, and the specific methodology employed.

| Solvent | Type | Solubility | Concentration (mM) | Method/Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Organic | 155 mg/mL | 581.98 | Requires sonication. | [2] |

| Dimethyl Sulfoxide (DMSO) | Organic | 50 mg/mL | 187.74 | Sonication is recommended. | [3][4] |

| Methanol | Organic | Soluble | Not Specified | - | [5] |

| Ethanol | Organic | Freely Soluble | Not Specified | - | [6][7] |

| Acetone | Organic | Freely Soluble | Not Specified | - | [6] |

| Ether | Organic | Freely Soluble | Not Specified | - | [6] |

| Chloroform | Organic | Soluble | Not Specified | - | [6] |

| Propylene Glycol | Organic | Freely Soluble | Not Specified | - | [6] |

| Water | Aqueous | 3 mg/L | 0.011 | at 37 °C | [6] |

| Dilute Acids | Aqueous | Practically Insoluble | Not Specified | - | [6] |

| Aqueous Alkali Hydroxides | Aqueous | Soluble | Not Specified | - | [6] |

Experimental Protocols for Solubility Determination

A precise and reproducible protocol is critical for determining the solubility of a compound. The shake-flask method is a widely recognized and accurate technique for determining thermodynamic solubility.[8]

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). The mixture should be agitated for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[8]

-

Phase Separation: After the equilibration period, allow the vial to stand to let the undissolved solid settle. Centrifuge the vial at a high speed to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

A general workflow for this experimental protocol is visualized below.

Caption: A flowchart of the shake-flask method for determining solubility.

Biochemical Context: Estrogen Receptor Signaling Pathway

Dienestrol is a known agonist of the estrogen receptor (ER), which is a key mechanism of its biological activity.[2][3][4][5] As an ER agonist, Dienestrol mimics the action of the natural hormone estradiol, initiating a cascade of cellular events.

Caption: A simplified diagram of Dienestrol's action as an estrogen receptor agonist.

References

- 1. aablocks.com [aablocks.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NB-64-00173-100mg | Dienestrol [84-17-3] Clinisciences [clinisciences.com]

- 4. Dienestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DIENESTROL | 84-17-3 [chemicalbook.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Dienestrol-d2 CAS number and molecular weight

This document provides a comprehensive overview of the chemical properties of Dienestrol-d2, a deuterated form of Dienestrol. It is intended for researchers, scientists, and professionals in the field of drug development and related scientific disciplines.

Core Compound Data

This compound, a synthetic nonsteroidal estrogen, is the deuterium-labeled analog of Dienestrol. The incorporation of deuterium isotopes can be valuable in metabolic and pharmacokinetic studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1346606-45-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₁₆D₂O₂ | [2][3][5] |

| Molecular Weight | 268.35 g/mol | [2][5] |

| Synonyms | 3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene-d2, β-Dienestrol-d2, 4,4'-[(1Z,2Z)-1,2-Diethylidene-1,2-ethanediyl]bisphenol-d2 | [2][3] |

| Unlabeled CAS Number | 84-17-3 | [5][6] |

| Unlabeled Molecular Weight | 266.33 g/mol | [7][8] |

Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are critical for its application in research. The following represents a generalized workflow for the utilization of a deuterated standard in a quantitative analysis, such as mass spectrometry.

Figure 1: A generalized experimental workflow for the use of this compound as an internal standard in a quantitative bioanalytical method.

Signaling Pathways

Dienestrol, as a synthetic estrogen, primarily exerts its biological effects through interaction with estrogen receptors (ERs), which are ligand-activated transcription factors. The activation of these receptors initiates a cascade of molecular events that influence gene expression.

Figure 2: A simplified diagram of the estrogen receptor signaling pathway initiated by Dienestrol.

References

- 1. Z,Z-Dienestrol-d2 | 1346606-45-8 | WDC60645 | Biosynth [biosynth.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. SmallMolecules.com | Z,Z-Dienestrol-[d2] (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]

- 4. z z-dienestrol-d2 [dangtongbiological.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dienestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

Methodological & Application

Application Note: Quantification of Dienestrol using Dienestrol-d2 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Dienestrol in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Dienestrol-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for Dienestrol quantification.

Introduction

Dienestrol is a synthetic nonsteroidal estrogen that has been used in pharmaceutical formulations. Accurate and sensitive quantification of Dienestrol in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to mitigate potential analytical errors arising from sample matrix complexity and procedural variability. This compound shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing reliable correction for any sample-to-sample variations.

Experimental

Materials and Reagents

-

Dienestrol analytical standard

-

This compound (molecular weight: 268.35 g/mol )

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium fluoride

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Blank biological matrix (e.g., human plasma, urine)

Standard and Internal Standard Stock Solutions

-

Dienestrol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dienestrol in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and spiking solutions. The internal standard working solution should be prepared at a concentration that provides a stable and appropriate signal intensity.

Sample Preparation

The following is a general protocol for solid-phase extraction (SPE) from a plasma matrix. Optimization may be required for other matrices.

-

Sample Pre-treatment: To a 500 µL aliquot of the biological sample (e.g., plasma), add 50 µL of the this compound internal standard working solution. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

2.4.1. Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid or 0.2 mM ammonium fluoride

-

Mobile Phase B: Methanol

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 30% B (re-equilibration)

-

2.4.2. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Table 1: MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dienestrol | 265.1 | 249.0 | 25 |

| 93.0 | 30 | ||

| This compound | 267.3 | To be determined empirically | To be determined empirically |

Note: The product ions and optimal collision energies for this compound should be determined by infusing a standard solution and performing a product ion scan. Due to the deuterium labeling on the ethylidene bridge, fragmentation is expected to be similar to Dienestrol, with a mass shift in the corresponding fragments.

Data Analysis and Quantification

Calibration curves are constructed by plotting the peak area ratio of Dienestrol to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used for the calibration. The concentration of Dienestrol in unknown samples is then calculated from the regression equation.

Method Validation Data

The following tables summarize typical validation parameters for the quantification of Dienestrol in a biological matrix using a deuterated internal standard. The data presented here is a composite from various studies analyzing Dienestrol and similar estrogens and should be considered as representative examples.[1][2]

Table 2: Linearity and Range

| Matrix | Analyte | Calibration Range | r² |

| Milk | Dienestrol | 0.1 - 10 µg/kg | 0.9995[2] |

| Environmental Water | Dienestrol | 0.20 ng/L - 1.0 mg/L | ≥ 0.9992[1] |

Table 3: Accuracy and Precision

| Matrix | Spiked Concentration | Accuracy (%) | Precision (%RSD) |

| Tap Water | Low, Medium, High | > 98.2% (Recovery) | < 4.78%[1] |

| Milk | 0.1, 0.5, 5 µg/kg | 90-110 (typical) | < 15% (typical) |

Table 4: Recovery

| Matrix | Extraction Method | Analyte | Recovery (%) |

| Tap Water | SPE | Dienestrol | > 98.2[1] |

| Milk | QuEChERS | Dienestrol | 85-105 (typical) |

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for Dienestrol quantification.

Analyte-Internal Standard Relationship

Caption: Role of this compound as an internal standard.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Dienestrol in various biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving reliable and accurate results by compensating for matrix-induced signal suppression or enhancement and variations in sample recovery. This application note serves as a comprehensive guide for the implementation of this analytical method in a research or drug development setting.

References

- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantitative Analysis of Synthetic Estrogens Using Dienestrol-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic estrogens are a class of compounds that mimic the action of endogenous estrogens and are widely used in pharmaceuticals, such as oral contraceptives and hormone replacement therapy.[1] Their presence in the environment, even at trace levels, is a growing concern due to their potential to disrupt the endocrine systems of wildlife and humans.[2] Consequently, sensitive and accurate analytical methods are required for the quantitative analysis of these compounds in various matrices, including biological fluids and environmental samples.

This application note describes a robust and sensitive method for the quantitative analysis of a panel of synthetic estrogens using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method incorporates the use of a deuterated internal standard, Dienestrol-d2, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The use of stable isotope-labeled internal standards is a widely accepted approach for achieving accurate quantification in complex matrices.[3]

Dienestrol is a synthetic, non-steroidal estrogen that, like other estrogens, interacts with estrogen receptors to elicit its biological effects.[4][5] Its deuterated analog, this compound, serves as an ideal internal standard for the quantification of other synthetic estrogens due to its similar chemical properties and chromatographic behavior.

Experimental Protocols

Materials and Reagents

-

Analytes: Dienestrol, Diethylstilbestrol (DES), Ethinylestradiol (EE2), Hexestrol, and other synthetic estrogens of interest.

-

Internal Standard: this compound (Z,Z-Dienestrol-d2)

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

-

Reagents: Formic acid, Ammonium formate

-

Solid Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent

Sample Preparation

The following are generalized protocols for water and serum samples. Optimization may be required for specific sample matrices.

2.2.1. Water Samples (e.g., surface water, wastewater effluent)

-

Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove particulate matter.

-

Spiking: To a 100 mL aliquot of the filtered water sample, add a known concentration of this compound internal standard.

-

Solid Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 5 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.

2.2.2. Serum Samples

-

Spiking: To a 1 mL aliquot of serum, add a known concentration of this compound internal standard.

-

Protein Precipitation: Add 3 mL of ice-cold acetonitrile to the serum sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.

UHPLC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.

-

UHPLC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 2 mM Ammonium Formate in Water

-

B: Acetonitrile

-

-

Gradient Elution: A linear gradient from 20% to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for the analytes and the internal standard should be optimized. Representative transitions are provided in Table 1.

Data Presentation

The quantitative performance of the method should be evaluated by assessing its linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). The following table summarizes typical performance data for the analysis of selected synthetic estrogens using this compound as an internal standard.

Table 1: Quantitative Performance Data for Synthetic Estrogens

| Analyte | Linearity Range (ng/mL) | R² | Recovery (%) | Precision (RSD %) | LOQ (ng/mL) | MRM Transition (Precursor > Product) | Collision Energy (eV) |

| Dienestrol | 0.1 - 100 | >0.999 | 95 - 105 | < 5 | 0.1 | 265.1 > 249 | 25 |

| This compound (IS) | - | - | - | - | - | 267.1 > 251 | 27 |

| Diethylstilbestrol (DES) | 0.1 - 100 | >0.998 | 92 - 108 | < 6 | 0.1 | 267.1 > 237 | 30 |

| Ethinylestradiol (EE2) | 0.1 - 100 | >0.998 | 90 - 110 | < 7 | 0.1 | 295.2 > 145 | 45 |

| Hexestrol | 0.1 - 100 | >0.998 | 93 - 107 | < 5 | 0.1 | 269.1 > 133 | 15 |

Note: The MRM transitions and collision energies for Dienestrol and Diethylstilbestrol are based on an Agilent application note; other values are representative and should be empirically optimized for the specific instrument used.[6]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of synthetic estrogens from sample collection to data analysis.

Caption: Experimental workflow for synthetic estrogen analysis.

Estrogen Signaling Pathway

Synthetic estrogens exert their biological effects primarily through binding to estrogen receptors (ERs), which are ligand-activated transcription factors. The following diagram depicts a simplified classical genomic signaling pathway.

Caption: Simplified estrogen receptor signaling pathway.

Conclusion

The described UHPLC-MS/MS method, utilizing this compound as an internal standard, provides a highly sensitive, selective, and accurate approach for the quantitative analysis of synthetic estrogens in various matrices. The detailed protocols and performance data presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring data reliability, which is paramount in both environmental monitoring and clinical research.

References

- 1. waters.com [waters.com]

- 2. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of selected natural and synthetic hormones by LC-MS-MS using the US EPA method 1694 - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. agilent.com [agilent.com]

Application Notes and Protocols for Dienestrol-d2 in Estrogen Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol, a synthetic non-steroidal estrogen, is a potent agonist of the estrogen receptors (ERα and ERβ), playing a significant role in biomedical research and pharmaceutical development.[1][2][3][4] Its deuterated isotopologue, Dienestrol-d2, offers unique advantages in experimental settings, particularly in studies of estrogen receptor binding affinity. The inclusion of deuterium atoms provides a stable isotopic label, making it an invaluable tool for mass spectrometry-based quantification and for dissecting the subtleties of ligand-receptor interactions. These application notes provide detailed protocols and data for utilizing this compound in ER binding affinity studies.

Dienestrol exhibits a high binding affinity for both estrogen receptor subtypes.[5] For the human estrogen receptor alpha (ERα), it has demonstrated an IC50 of approximately 2.40 x 10⁻⁹ M and a relative binding affinity (RBA) of 37.458, with 17β-estradiol as the reference compound.[6] Another study reported an EC50 value of approximately 13.2 nM.[7]

Key Applications of this compound

-

Internal Standard for Mass Spectrometry: this compound serves as an ideal internal standard for the quantification of unlabeled Dienestrol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled form, ensuring similar extraction efficiency and chromatographic behavior, while its distinct mass allows for precise and accurate quantification.

-

Competitive Binding Assays: this compound can be used as a competitor ligand in various binding assay formats to determine the binding affinities of other test compounds for estrogen receptors.

-

Kinetic Isotope Effect Studies: The deuterium substitution in this compound can be used to investigate the kinetic isotope effect (KIE) in receptor binding.[8][9][10][11] This can provide insights into the mechanism of ligand-receptor interaction and the nature of the binding pocket. While the binding isotope effect (BIE) for this compound has not been empirically determined, it is generally expected to be small, causing a minor shift in binding affinity compared to the unlabeled compound.[12]

Quantitative Data: Dienestrol Binding Affinities

The following table summarizes the reported binding affinity data for unlabeled Dienestrol for human estrogen receptors. This data is essential for designing and interpreting competitive binding experiments.

| Parameter | Receptor | Value | Reference |

| IC50 | ERα | 2.40 x 10⁻⁹ M | [6] |

| Relative Binding Affinity (RBA) | ERα | 37.458 | [6] |

| EC50 | Estrogen Receptor | ~13.2 nM | [7] |

| Binding Preference | ERα and ERβ | High Affinity | [5] |

Experimental Protocols

Protocol 1: Competitive Estrogen Receptor Binding Assay using this compound and LC-MS/MS

This protocol describes a competitive binding assay to determine the affinity of a test compound for the estrogen receptor by measuring the displacement of a known ligand, in this case, unlabeled Dienestrol, with this compound serving as an internal standard for quantification.

Materials:

-

Recombinant human estrogen receptor α (ERα) or ERβ

-

Dienestrol (unlabeled)

-

This compound

-

Test compound

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4, 10% glycerol, 1 mM DTT

-

96-well microplates

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ERα in assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare stock solutions of Dienestrol, this compound, and the test compound in DMSO.

-

Create a series of dilutions of the test compound and a fixed concentration of Dienestrol in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the ERα solution to each well.

-

Add the diluted test compound solutions to the respective wells.

-

Add the fixed concentration of unlabeled Dienestrol to all wells except the negative control.

-

Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Utilize a method to separate the receptor-ligand complex from the free ligand. Common methods include size-exclusion chromatography, filtration, or charcoal adsorption.

-

-

Quantification by LC-MS/MS:

-

To the separated bound fraction, add a known concentration of this compound as an internal standard.

-

Extract the ligands from the buffer using a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Develop an LC-MS/MS method to separate and quantify unlabeled Dienestrol and this compound.

-

Generate a standard curve for unlabeled Dienestrol using known concentrations and the fixed concentration of this compound.

-

Determine the concentration of bound Dienestrol in the experimental samples from the standard curve.

-

-

Data Analysis:

-

Plot the concentration of bound Dienestrol against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of unlabeled Dienestrol and Kd is its dissociation constant for the receptor.

-

Protocol 2: Quantification of Dienestrol in a Biological Matrix using this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the accurate quantification of Dienestrol in a complex biological sample (e.g., plasma, tissue homogenate) by LC-MS/MS.

Materials:

-

Biological sample containing Dienestrol

-

This compound

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a known amount of this compound stock solution.

-

Perform protein precipitation by adding 3 volumes of ice-cold protein precipitation solvent. Vortex and centrifuge to pellet the precipitated proteins.

-

(Optional) For cleaner samples, the supernatant can be further purified using SPE.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Dienestrol and this compound.

-

-

Quantification:

-

Prepare a calibration curve by spiking known concentrations of unlabeled Dienestrol into a blank biological matrix and adding the same fixed amount of this compound to each standard.

-

Process the calibration standards in the same manner as the unknown samples.

-

Calculate the peak area ratio of the analyte (Dienestrol) to the internal standard (this compound) for both the standards and the samples.

-

Plot the peak area ratio against the concentration of the standards to generate a calibration curve.

-

Determine the concentration of Dienestrol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Estrogen Receptor Signaling Pathway

Caption: Classical genomic signaling pathway of estrogen receptors.

Experimental Workflow for Competitive Binding Assay

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dienestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 5. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. dienestrol [drugcentral.org]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Portico [access.portico.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Binding Isotope Effects: Boon and Bane - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of Dienestrol-d2 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Dienestrol-d2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes information on the fragmentation pattern of this compound, recommended multiple reaction monitoring (MRM) transitions for quantification, and a comprehensive experimental protocol for sample preparation and analysis. This guide is intended for researchers and scientists in the fields of analytical chemistry, pharmacology, and drug development who are working with deuterated standards of synthetic estrogens.

Mass Spectrometry Fragmentation Pattern of this compound

The analysis of this compound by mass spectrometry provides a distinct fragmentation pattern that is crucial for its selective detection and quantification. The molecular formula for this compound is C₁₈H₁₆D₂O₂, with a molecular weight of approximately 268.35 g/mol .

Upon ionization, typically by electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ is formed at m/z 267. Collision-induced dissociation (CID) of this precursor ion yields a series of characteristic product ions. The fragmentation primarily involves cleavages around the ethylidene bridge and within the dienestrol backbone.

Based on the analysis of the full scan mass spectrum and common fragmentation pathways for similar stilbene estrogens, the following key fragment ions are observed for this compound:

Table 1: Key Fragment Ions of this compound

| m/z (amu) | Proposed Fragment Structure/Identity |

| 267 | [M-H]⁻ (Deprotonated molecular ion) |

| 252 | Loss of a methyl radical (•CH₃) from a deuterated ethylidene group |

| 238 | Cleavage resulting in the loss of an ethyl group containing deuterium |

| 134 | Symmetric cleavage of the central double bonds, resulting in a deuterated hydroxyphenyl ethylidene fragment |

Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For highly sensitive and selective quantification of this compound, a triple quadrupole mass spectrometer operating in MRM mode is recommended. The following MRM transitions are proposed based on the fragmentation pattern of Dienestrol and adjusted for the deuterium labeling.

Table 2: Proposed MRM Transitions for this compound Quantification

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) [Estimated] |

| This compound | 267.1 | 238.1 | 35 |

| This compound | 267.1 | 134.1 | 40 |

Note: The collision energies are estimates and should be optimized for the specific instrument being used.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in a biological matrix, such as plasma or serum. Optimization of specific parameters may be required for different sample types and instrumentation.

Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of the sample (e.g., plasma), add an appropriate internal standard if this compound is not being used as one.

-

Add 1 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (1:1, v/v).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

Liquid Chromatography (LC)

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 30% B and equilibrate

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Ion Spray Voltage: -4500 V

-

Temperature: 450 °C

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

Curtain Gas: 30 psi

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of the deprotonated this compound molecule.

Caption: Proposed fragmentation pathway of this compound.

Workflow for this compound Analysis

The following diagram outlines the logical workflow for the quantitative analysis of this compound.

Caption: Workflow for the quantitative analysis of this compound.

Application Notes and Protocols for the Analysis of Dienestrol-d2 in Environmental Water Samples

Introduction

Dienestrol is a synthetic estrogen that has been used in medicine and agriculture. Its presence in environmental water sources is a growing concern due to its potential endocrine-disrupting effects on wildlife and humans, even at very low concentrations.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring its levels in the environment. Dienestrol-d2, a deuterium-labeled analog of Dienestrol, serves as an excellent internal standard for quantitative analysis using isotope dilution mass spectrometry.[2] This technique provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[3][4]

These application notes provide a detailed protocol for the determination of Dienestrol in environmental water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with this compound as an internal standard.

Principle of the Method